molecular formula C13H10ClF3N2O B3037911 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide CAS No. 664997-27-7

2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3037911
CAS No.: 664997-27-7
M. Wt: 302.68 g/mol
InChI Key: CWICIMYSLSDIPS-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a 1H-pyrrol-1-yl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The acetamide moiety is linked to the nitrogen atom of the phenyl ring via a chloro-substituted methyl group.

Properties

IUPAC Name

2-chloro-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O/c14-8-12(20)18-10-7-9(13(15,16)17)3-4-11(10)19-5-1-2-6-19/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWICIMYSLSDIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164893
Record name 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664997-27-7
Record name 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664997-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H10ClF3N2O
  • Molar Mass : 302.68 g/mol
  • CAS Number : Not specified in the search results, but can be derived from its chemical structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide. A study screening various N-substituted phenyl-2-chloroacetamides revealed that compounds with halogenated substituents exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans .

Key Findings :

  • Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Moderately effective against Escherichia coli.
  • Activity correlated with lipophilicity, enhancing membrane permeability .

Structure-Activity Relationship (SAR)

The position of substituents on the phenyl ring significantly influences the biological activity of chloroacetamides. For example, compounds with para-substituted halogens showed enhanced lipophilicity and antimicrobial efficacy. The presence of a trifluoromethyl group in the 5-position of the phenyl ring was particularly noted for increasing activity against bacterial strains .

Study on Antibacterial Activity

In a comparative study, several pyrrole derivatives were synthesized and evaluated for antibacterial activity. The derivatives demonstrated potent activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, significantly outperforming standard antibiotics like ciprofloxacin .

Compound NameMIC (µg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Antiviral Potential

Emerging research indicates that certain derivatives of pyrrole may also possess antiviral properties. For instance, compounds structurally related to 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide have shown promise in inhibiting viral replication, suggesting a broader therapeutic potential beyond antibacterial applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chloroacetamide Derivatives

Compound Name Key Substituents Core Structure Notable Features
Target Compound 2-(1H-pyrrol-1-yl), 5-CF₃ phenyl Phenyl-acetamide Pyrrole enhances π-π stacking; -CF₃ increases hydrophobicity.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () 4-Cl phenyl, pyrazole, cyano Pyrazole-acetamide Pyrazole and cyano groups improve metabolic stability and binding to enzyme active sites.
Alachlor () 2,6-Diethylphenyl, methoxymethyl Phenyl-acetamide Methoxymethyl group enhances soil mobility; widely used as a pre-emergent herbicide.
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide () Pyridine-thioether, 2-CF₃ phenyl Pyridine-acetamide Sulfur atom facilitates redox interactions; dual -CF₃ groups increase resistance to degradation.
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide () Pyridine, phenyl Pyridine-acetamide Aromatic stacking from phenyl and pyridine; potential CNS activity due to lipophilicity.

Key Observations :

  • The target compound’s pyrrole substituent distinguishes it from pyrazole () or pyridine () derivatives.
  • The -CF₃ group, shared with and compounds, enhances resistance to enzymatic degradation compared to non-fluorinated analogues like alachlor .

Key Observations :

  • The target compound likely follows a route similar to , where chloroacetamide reacts with a substituted phenylamine under basic conditions.
  • ’s thioether synthesis highlights the versatility of chloroacetamide as a reactive intermediate for S-, N-, or O-alkylation .

Key Observations :

  • The target compound’s trifluoromethyl group may enhance herbicidal activity by improving membrane permeability, as seen in alachlor .
  • Pyrrole-containing analogues are less common in agrochemicals compared to pyrazole or pyridine derivatives, suggesting unexplored biological niches .

Research Findings and Gaps

Structural Uniqueness : The pyrrole and -CF₃ combination in the target compound offers a distinct profile for drug design, particularly in optimizing lipophilicity and target binding.

Synthetic Scalability : ’s high-yield synthesis (78%) supports the feasibility of scaling production for derivatives like the target compound .

Knowledge Gaps: Direct data on the target compound’s bioactivity, toxicity, and environmental fate are lacking. Comparative studies with alachlor or ’s thioether derivatives are recommended.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted aromatic amines with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., THF) under controlled temperatures (0–5°C initially, then room temperature). For example, a similar chloroacetamide derivative was synthesized by adding 2-chloroacetyl chloride dropwise to a THF solution of an aromatic amine, followed by stirring for 2 hours . Optimizing stoichiometry and solvent choice (e.g., DMF with NaH as a base) can enhance coupling efficiency, as seen in related trifluoromethylphenyl acetamide syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : To resolve signals from the trifluoromethyl group (appearing as a singlet near δ 120–125 ppm in 19F^{19}\text{F} NMR) and pyrrole protons (aromatic protons near δ 6.5–7.5 ppm in 1H^{1}\text{H} NMR). Challenges arise from overlapping signals in crowded aromatic regions .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed [M+H]+^+ peaks) and fragmentation patterns .
  • IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm1^{-1}) and chloroacetamide C-Cl bonds (~650–750 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition Studies : Test against kinases or cytochrome P450 isoforms due to the trifluoromethyl group’s electron-withdrawing properties and pyrrole’s potential π-π interactions .
  • Antimicrobial Activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria, referencing similar chloroacetamides with reported activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of moisture-sensitive intermediates?

  • Methodological Answer :
  • Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres (N2_2/Ar).
  • Add coupling agents like POCl3_3 to stabilize intermediates, as demonstrated in cyclization reactions of chloroacetamides .
  • Monitor reaction progress via TLC or in situ FTIR to detect byproducts (e.g., hydrolysis to carboxylic acids) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay Standardization : Compare IC50_{50} values under consistent conditions (pH, temperature, cell lines). For example, trifluoromethylphenyl derivatives show variable potency depending on assay pH due to protonation states .
  • Structural Analog Comparison : Cross-reference with compounds like N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethylpyrimidinyl)sulfanyl)acetamide, which shares functional groups but differs in activity .

Q. How do electronic effects of the trifluoromethyl and pyrrole groups influence reactivity in further derivatization?

  • Methodological Answer :
  • Trifluoromethyl Group : Enhanges electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., Suzuki couplings). However, steric hindrance may reduce reactivity at the ortho position .
  • Pyrrole Ring : Participates in π-stacking, affecting solubility and interactions in catalytic systems. Substituent positioning (e.g., 1H-pyrrol-1-yl vs. 1H-pyrrol-2-yl) alters regioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

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